n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide
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Overview
Description
n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO2S It is characterized by the presence of an allyl group, a chlorothiophene ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DMSO, leading to the formation of sulfonyl oxoacetimides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the allyl or chlorothiophene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: DMSO as both an oxidant and solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl oxoacetimides.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group and the chlorothiophene ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H12ClNO2S2 |
---|---|
Molecular Weight |
265.8 g/mol |
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S2/c1-3-6-11(15(2,12)13)7-8-4-5-9(10)14-8/h3-5H,1,6-7H2,2H3 |
InChI Key |
FUUWVXMMWNXTOX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC=C)CC1=CC=C(S1)Cl |
Origin of Product |
United States |
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